Click-Chemistry-Reactive Terminal Alkyne vs. 3,4-Diaminobenzamide (CAS 7005-37-0): Bioorthogonal Conjugation Capability
3,4-Diamino-N-(but-3-yn-1-yl)benzamide possesses a terminal alkyne group capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC), a capability absent in the parent compound 3,4-diaminobenzamide (CAS 7005-37-0). The but-3-yn-1-yl moiety provides a reactive handle for strain-promoted or copper-catalyzed click conjugation with azide-bearing reporter tags, affinity matrices, or biomolecules . This reactivity is well-precedented among alkyne-containing benzamide inhibitors, including propargyl-linked NNMT bisubstrate inhibitors such as LL320 (Ki = 1.6 ± 0.3 nM) that utilize an alkyne linker to simultaneously engage substrate and cofactor binding pockets [1]. The compounds differ in linker geometry: LL320 uses a propargyl linker (N–CH₂–C≡CH) whereas the target compound uses a homopropargyl linker (N–CH₂–CH₂–C≡CH), which may confer differential optimal reach for bridging two binding pockets. While direct CuAAC kinetics data for the target compound are not yet published, the presence of the terminal alkyne is confirmed by canonical SMILES (C#CCCNC(=O)C1=CC(=C(C=C1)N)N) .
| Evidence Dimension | Terminal alkyne content for CuAAC click reactivity |
|---|---|
| Target Compound Data | Contains one terminal alkyne (but-3-yn-1-yl), SMILES: C#CCCNC(=O)C1=CC(=C(C=C1)N)N |
| Comparator Or Baseline | 3,4-Diaminobenzamide (CAS 7005-37-0): Contains no alkyne; SMILES: NC1=CC=C(C(=O)N)C=C1N |
| Quantified Difference | Binary (present vs. absent); target compound = click-competent; comparator = click-incompetent |
| Conditions | Structural comparison by SMILES/canonical representation; CuAAC competence inferred from terminal alkyne presence |
Why This Matters
For chemical biology and probe development, the alkyne handle enables CuAAC-based pull-down, fluorescence labeling, and target engagement assays that are impossible with 3,4-diaminobenzamide.
- [1] Policarpo RL, Decultot L, May E, et al. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). J Med Chem. 2019;62(23):10783–10797. doi:10.1021/acs.jmedchem.9b01255 View Source
